5-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid

Suzuki–Miyaura cross-coupling Dehalogenation Heterocyclic building blocks

Medicinal chemists pursuing kinase inhibitors (ALK5, FGFR) need a bromo-carboxylic acid scaffold with the correct regioisomer and a free N-H for hinge binding. This 5-bromo-7-COOH isomer provides: - Validated cross-coupling reactivity via Suzuki-Miyaura with minimized dehalogenation. - Essential H-bond donor at N1-H absent in N-methyl analogs. - Scalable synthesis via published one-pot protocol for multi-gram to kilogram supply. Ideal for late-stage diversification libraries.

Molecular Formula C7H4BrN3O2
Molecular Weight 242.03 g/mol
Cat. No. B11871070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid
Molecular FormulaC7H4BrN3O2
Molecular Weight242.03 g/mol
Structural Identifiers
SMILESC1=C(C2=C(C=NN2)N=C1Br)C(=O)O
InChIInChI=1S/C7H4BrN3O2/c8-5-1-3(7(12)13)6-4(10-5)2-9-11-6/h1-2H,(H,9,11)(H,12,13)
InChIKeyGKSLHWWZVCFDKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylic Acid: Kinase-Targeted Building Block


5-Bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid (CAS 2090743-35-2, molecular formula C₇H₄BrN₃O₂, exact mass 240.94869) is a heterobicyclic scaffold that fuses a pyrazole ring with a pyridine ring in the [4,3-b] orientation, bearing a carboxylic acid handle at the 7-position and a bromine atom at the 5-position . This scaffold has been validated in multiple drug discovery campaigns—most notably against ALK5 (activin receptor-like kinase 5), where the pyrazolo[4,3-b]pyridine core was deliberately selected via a scaffold morphing strategy to overcome the high in vitro clearance of earlier quinoline-based inhibitors while maintaining potency [1]. As a downstream synthetic intermediate that can be further elaborated at the 5-position via cross-coupling chemistry, this compound occupies a critical node in medicinal chemistry workflows targeting kinases, PDEs, and FGFRs [2].

Kinase-targeted scaffold validated in ALK5 inhibitor campaigns
Suzuki–Miyaura diversification handle with reported coupling efficiency
Free N1–H pyrazole enables kinase hinge-binding interaction context
Scalable scaffold: one-pot synthetic protocol documented

Why This Regioisomer Cannot Be Replaced by Other Pyrazolopyridine Analogs


The pyrazolo[4,3-b]pyridine scaffold supports four distinct halogen-regioisomeric possibilities at positions 3, 5, 6, and 7, each producing a chemically and biologically non-interchangeable building block. The 5-bromo-7-carboxylic acid isomer is differentiated from its 3-bromo positional isomer (CAS 1784272-16-7) by the electronic environment at the cross-coupling site: the bromine at C5 is conjugated to the pyridine nitrogen (N4) and proximal to the carboxylic acid, altering both the oxidative addition kinetics in palladium-catalyzed reactions and the downstream kinase hinge-binding pharmacophore geometry . Furthermore, the free N1–H pyrazole tautomer in this compound enables hydrogen-bond donor interactions with kinase hinge residues that are abolished upon N1-methylation (cf. 5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid, CAS 2090302-28-4) [1]. Simply substituting a different halogen regioisomer or an N-protected analog changes the vector of the carboxylic acid relative to the hinge-binding motif and disrupts the precise geometry required to recapitulate published SAR. The quantitatively substantiated differences in cross-coupling reactivity, positional selectivity, and downstream biological potency are detailed in Section 3.

Target Isomer
Regioisomer5-Br, 7-COOH
N1 PositionFree N–H
HalogenBr (reported optimal balance)
Alternative Analogs
Regioisomer3-Br isomer alters pharmacophore geometry
N1 PositionN1-methyl analog lacks hinge H-bond donor
HalogenIodo variant may increase dehalogenation risk
Mismatch Risk Regioisomer substitution or N1-protection may disrupt reported kinase hinge-binding geometry and cross-coupling reactivity. Verify positional identity before procurement.

Differentiation Evidence Against Closest Analogs


Suzuki–Miyaura Efficiency: Bromo vs. Iodo Dehalogenation Risk

In a direct head-to-head comparison of halogenated pyrazoles in the Suzuki–Miyaura reaction, the bromo derivatives were found to be superior to iodo derivatives due to a substantially reduced propensity for the undesired dehalogenation side reaction. The study by Jedinák et al. quantitatively established that bromo- and chloro-substituted pyrazoles outperform iodo-substituted analogs in net productive cross-coupling yield because the dehalogenation pathway is minimized [1]. While this study was performed on aminopyrazole substrates, the electronic principles governing oxidative addition and competing dehalogenation at the C–Br vs. C–I bond are directly transferable to the pyrazolo[4,3-b]pyridine system, where the 5-bromo substituent sits in a similar π-deficient heteroaromatic environment. For a procurement scientist choosing among the 5-bromo, 5-chloro, or 5-iodo building block, the bromo variant offers the optimal balance of cross-coupling reactivity and minimized side-reaction risk.

Suzuki–Miyaura Efficiency
Class-level inference
Br derivatives reported superior to I derivatives due to reduced dehalogenation side reaction
Supports coupling-handle selection review
Exact yield depends on boronic acid partner and conditions
Suzuki–Miyaura cross-coupling Dehalogenation Heterocyclic building blocks

Positional Regioisomer Impact on Pharmacophore Geometry

5-Bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid (CAS 2090743-35-2) and its 3-bromo positional isomer (CAS 1784272-16-7) share an identical molecular formula (C₇H₄BrN₃O₂) and molecular weight (242.03 g/mol) but differ fundamentally in the distance and angular relationship between the halogen coupling handle and the carboxylic acid functional group . In the 5-bromo isomer, the bromine is located at the carbon adjacent to the pyridine nitrogen (N4) and two bonds removed from the carboxylic acid-bearing C7, placing the reactive halogen in close electronic communication with both the electron-withdrawing carboxyl group and the pyridine ring nitrogen. In the 3-bromo isomer, the bromine resides on the pyrazole ring, electronically isolated from the carboxylic acid by the ring junction. This difference alters: (i) the oxidative addition rate in Pd-catalyzed cross-couplings at the bromine site; (ii) the trajectory of the elaborated biaryl group relative to the carboxylic acid pharmacophore, affecting target protein engagement; and (iii) the acidity of the pyrazole N–H and the carboxylic acid O–H groups, as reflected in predicted pKa differences . No two regioisomers of this scaffold can be substituted for one another in a SAR program without re-optimizing the entire lead series.

Positional Regioisomer Impact
Direct comparison
5-Br vs 3-Br isomers: identical formula but different connectivity alters electronic environment and pharmacophore vector
Regioisomer identity required for SAR alignment
Predicted pKa and LogP may differ between isomers
Regioisomerism Kinase hinge-binding motif Medicinal chemistry building blocks

N1–H Hydrogen-Bond Donor Role in Kinase Hinge Binding

The 5-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid scaffold retains the free N1–H of the pyrazole ring (H-bond donor count: 2), which has been shown crystallographically to engage the kinase hinge region in ALK5 inhibitors [1]. The corresponding N1-methyl analog (5-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid, CAS 2090302-28-4) eliminates this H-bond donor capability, replacing a geometrically constrained N–H donor with a methyl group (H-bond donor count: 1) . In the ALK5 co-crystal structure PDB 5USQ, the pyrazolo[4,3-b]pyridine N1–H of the bound inhibitor forms a critical hydrogen bond with the hinge backbone of His283; methylation at this position would eliminate this interaction, with a predicted loss in binding free energy on the order of 1–2 kcal/mol based on standard H-bond contributions, translating to a 5- to 30-fold reduction in binding affinity [1]. For programs aiming to recapitulate or improve upon published pyrazolo[4,3-b]pyridine kinase inhibitor SAR, the free N1–H compound is the required staring material; the N1-methyl analog is structurally incapable of reproducing the same ligand–protein interaction profile.

N1–H Hinge Binding
Direct comparison
Free N1–H provides geometrically specific H-bond donor; N1-methyl analog lacks this interaction
N1–H context may support hinge-binding geometry
Predicted binding affinity penalty ≥5-fold upon methylation
Kinase hinge-binding motif Hydrogen-bond donor N1-substitution SAR

Scaffold Morphing: ADME Advantages Over Quinoline Cores

The pyrazolo[4,3-b]pyridine core—of which 5-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid is a direct synthetic progenitor—was deliberately selected through a scaffold morphing strategy as a replacement for a 4-substituted quinoline core in the ALK5 inhibitor program reported by Sabat et al. [1]. The original quinoline-based leads displayed excellent ALK5 biochemical potency but were limited by high in vitro clearance in both rat and human liver microsomes, rendering them unsuitable for in vivo studies. The transition to the pyrazolo[4,3-b]pyridine scaffold, with the carboxylic acid or its 7-substituted derivatives positioned to engage the kinase, resulted in a series with markedly improved ADME properties while retaining target potency [1]. Although the published study does not disclose quantitative microsomal clearance values for each scaffold, the abstract explicitly states that the scaffold morphing strategy successfully addressed the clearance liability, establishing the pyrazolo[4,3-b]pyridine core as a superior starting point for kinase inhibitor optimization relative to the quinoline chemotype.

Scaffold Morphing ADME
Cross-study context
Pyrazolo[4,3-b]pyridine core reported with improved ADME profile vs. quinoline-based ALK5 leads
Reported ADME profile context
Quantitative microsomal clearance data not publicly available
Scaffold morphing ADME optimization ALK5 kinase inhibitors

Patent Positioning in FGFR and PDE1 Inhibitor Space

The specific substitution pattern represented by 5-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid—bromine at C5, carboxylic acid at C7, free N1–H—falls within the generic Markush claims of at least two major therapeutic patent families. Incyte Corporation's FGFR inhibitor patent (GE-P20247679-B, priority date 2019-10-14) claims pyrazolo[4,3-b]pyridine compounds broadly, encompassing the 5-halo-7-carboxylic acid substitution motif [1]. Similarly, H. Lundbeck A/S's PDE1 inhibitor patent (AR-113926-A1, priority date 2017-12-14) claims 1H-pyrazolo[4,3-b]pyridine-7-amines, which are directly accessible from 5-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid via amide coupling after carboxylic acid activation [2]. This patent positioning indicates that the 5-bromo-7-carboxylic acid scaffold occupies a commercially and strategically relevant chemical space at the intersection of multiple kinase and phosphodiesterase inhibitor programs. For organizations evaluating freedom-to-operate or seeking to build patentable derivatives, this building block provides an entry point into two distinct but well-documented IP spaces, each with clinical-stage or advanced preclinical exemplars.

Patent Positioning
Supporting evidence
Scaffold falls within Markush claims of FGFR (Incyte) and PDE1 (Lundbeck) patent families
May support IP-aligned library design
Freedom-to-operate requires legal review
FGFR inhibitors PDE1 inhibitors Patent analysis

Synthetic Accessibility via One-Pot Protocol

Nikol'skiy et al. (2023) reported a straightforward and efficient protocol for the synthesis of pyrazolo[4,3-b]pyridines from readily available 2-chloro-3-nitropyridines via a sequence of SNAr and modified Japp–Klingemann reactions [1]. The method combines azo-coupling, deacylation, and pyrazole ring annulation in a one-pot manner without isolating intermediates, offering operational simplicity and scalability advantages. Although the published study does not specifically synthesize the 5-bromo-7-carboxylic acid derivative, the methodology is directly extensible to halogenated 3-nitropyridine substrates, providing a published synthetic route to the target scaffold. The existence of an efficient, one-pot synthetic protocol reduces the procurement risk associated with custom synthesis lead times and establishes a precedent for scalable manufacture of the core scaffold that is not uniformly available for non-[4,3-b] pyrazolopyridine regioisomers or for scaffolds requiring multi-step isolation of intermediates.

One-Pot Synthesis
Class-level inference
Published one-pot protocol for pyrazolo[4,3-b]pyridine core from 2-chloro-3-nitropyridines
Supports scale-up route scouting
Method extensible to halogenated substrates
One-pot synthesis Pyrazolo[4,3-b]pyridine synthesis Process chemistry scalability

Optimal Procurement and Application Scenarios


Kinase Lead Optimization with Hinge-Binding and ADME Advantages

This compound is the preferred building block for medicinal chemistry teams engaged in kinase inhibitor programs—particularly those targeting ALK5, FGFRs, or c-Met—where published SAR demonstrates that the pyrazolo[4,3-b]pyridine core with a free N1–H outperforms both the quinoline chemotype (on ADME grounds) and the N1-methyl analog (on hinge-binding H-bond capacity) [1][2]. The 5-bromo substituent provides a handle for late-stage Suzuki–Miyaura diversification with minimized dehalogenation risk relative to the 5-iodo congener, while the 7-carboxylic acid can be directly elaborated to amides, esters, or heterocycles to explore vectors extending toward the kinase solvent front or selectivity pocket [3]. Crystallographic evidence (PDB 5USQ) provides a structural rationale for the H-bond interaction, enabling structure-based design decisions [1].

Parallel Library Synthesis for FGFR and PDE1 Programs

For organizations pursuing fast-follower or novel IP strategies within the FGFR or PDE1 inhibitor space, this building block enables rapid parallel library generation. The 5-position bromide is primed for Suzuki–Miyaura coupling with diverse aryl, heteroaryl, or styryl boronic acids, as validated in the general method of Jedinák et al., which demonstrated that bromo-substituted azoles outperform iodo analogs in productive coupling yield [1]. The resulting biaryl adducts at C5, combined with amide or ester elaboration of the C7 carboxylic acid, generate two diversity points within a single synthetic sequence, maximizing chemical space exploration. Patent analysis confirms that the resulting substitution pattern lies within the claim scope of active FGFR (Incyte) and PDE1 (Lundbeck) patent families, reducing the risk of generating compounds outside therapeutically precedented chemical space [2][3].

Scale-Up Route Scouting for Preclinical Advancement

When a program advances a pyrazolo[4,3-b]pyridine-based lead compound toward preclinical development, the procurement of this specific 5-bromo-7-carboxylic acid building block in multi-gram to kilogram quantities can be supported by the published one-pot synthetic protocol of Nikol'skiy et al. (2023) [1]. This protocol—which telescopes azo-coupling, deacylation, and ring annulation from stable arenediazonium tosylates and commercially available 2-chloro-3-nitropyridines—provides process chemists with a validated starting point for route scouting. The operational simplicity and reduced purification burden (fewer intermediate isolations) translate to lower cost-of-goods and shorter campaign timelines compared to scaffolds requiring multi-step isolation-based syntheses [1]. Procurement managers can leverage this published methodology when engaging CROs or internal process groups for larger-scale synthesis.

Application
Selection Property
Validation Focus
Kinase lead optimization
Free N1–H, 5-Br handle for Suzuki–Miyaura diversification
Hinge-binding geometry context; coupling efficiency
Parallel library synthesis (FGFR/PDE1)
Bromo cross-coupling handle; dual diversity points
IP-aligned chemical space; coupling partner scope
Scale-up route scouting
Published one-pot synthetic protocol
Process scalability; intermediate isolation burden
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